Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl-
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Overview
Description
Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl- is a complex organic compound known for its unique chemical structure and properties. This compound contains a hexanamide backbone with a 6-chloro-2-methoxy-9-acridinyl group attached via an amino linkage, and it is further modified with N,N-dimethyl groups. The presence of the acridine moiety, a polycyclic aromatic compound, imparts significant biological and chemical activity to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the acridine moiety: This can be achieved through the cyclization of appropriate aromatic precursors under acidic or basic conditions.
Introduction of the chloro and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the hexanamide backbone: This step involves the formation of an amide bond, typically through the reaction of an amine with a carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted acridine derivatives.
Scientific Research Applications
Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl- involves its interaction with biological macromolecules. The acridine moiety allows the compound to intercalate into DNA, disrupting the DNA structure and affecting processes such as replication and transcription . Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
9-Amino-6-chloro-2-methoxyacridine: A related compound used as a fluorescent probe for DNA and pH gradients.
4-[(6-chloro-2-methoxy-9-acridinyl)amino]-2-[(diethylamino)methyl]phenol: Another similar compound with applications in fluorescence studies.
Uniqueness
Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl- is unique due to its specific combination of functional groups and its ability to interact with both DNA and enzymes. This dual functionality makes it a versatile tool in various scientific fields.
Properties
CAS No. |
77420-95-2 |
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Molecular Formula |
C22H26ClN3O2 |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
6-[(6-chloro-2-methoxyacridin-9-yl)amino]-N,N-dimethylhexanamide |
InChI |
InChI=1S/C22H26ClN3O2/c1-26(2)21(27)7-5-4-6-12-24-22-17-10-8-15(23)13-20(17)25-19-11-9-16(28-3)14-18(19)22/h8-11,13-14H,4-7,12H2,1-3H3,(H,24,25) |
InChI Key |
TUSMRRIXVRQCFW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCCCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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